![molecular formula C19H23NO5S B13031778 Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]-](/img/structure/B13031778.png)
Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]-: is a synthetic compound that combines the amino acid leucine with a sulfonyl group attached to a phenyl ring substituted with a 2-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]- typically involves the following steps:
Formation of the sulfonyl chloride intermediate: This is achieved by reacting 4-(2-methylphenoxy)benzenesulfonyl chloride with leucine in the presence of a base such as triethylamine.
Coupling reaction: The sulfonyl chloride intermediate is then coupled with leucine under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]- can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: This compound can also be reduced under specific conditions using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]- exerts its effects involves interaction with specific molecular targets and pathways. It may bind to proteins or enzymes, altering their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- Leucine, N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]-
- Leucine, N-[[4-(2-fluorophenoxy)phenyl]sulfonyl]-
- Leucine, N-[[4-(2-bromophenoxy)phenyl]sulfonyl]-
Comparison: Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]- is unique due to the presence of the 2-methylphenoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., chlorine, fluorine, bromine), the methyl group may confer distinct steric and electronic properties, affecting the compound’s overall behavior in chemical reactions and biological systems.
Properties
Molecular Formula |
C19H23NO5S |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]pentanoic acid |
InChI |
InChI=1S/C19H23NO5S/c1-13(2)12-17(19(21)22)20-26(23,24)16-10-8-15(9-11-16)25-18-7-5-4-6-14(18)3/h4-11,13,17,20H,12H2,1-3H3,(H,21,22)/t17-/m0/s1 |
InChI Key |
DDTGJTCEKLOLRD-KRWDZBQOSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N[C@@H](CC(C)C)C(=O)O |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC(CC(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


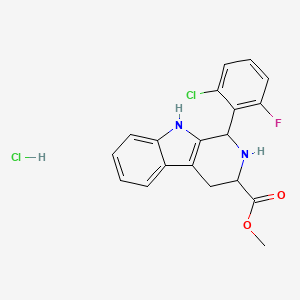
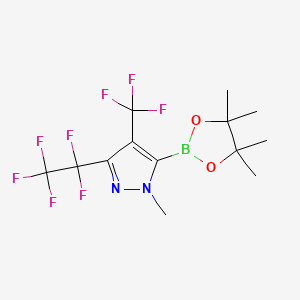
![6-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride](/img/structure/B13031706.png)
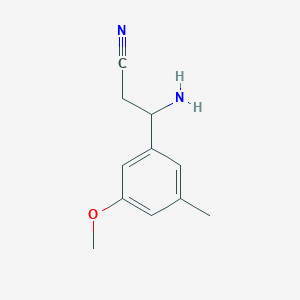
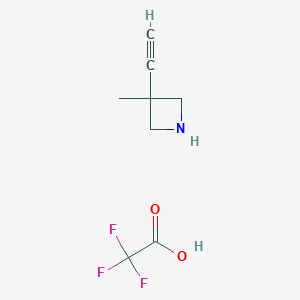
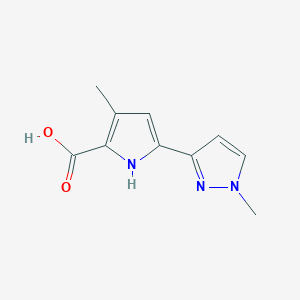
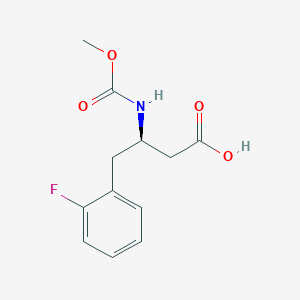
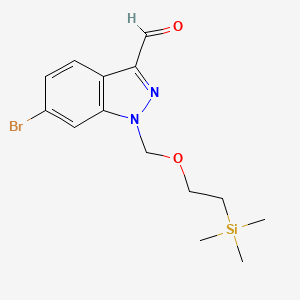
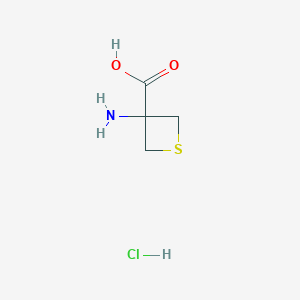
![3-iodo-5-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13031736.png)
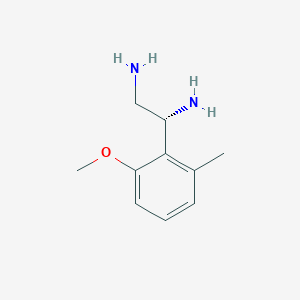

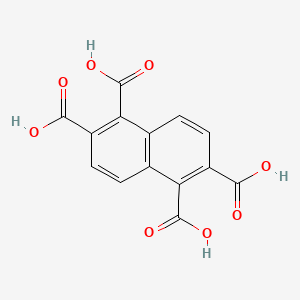
![7-(Chloromethyl)-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one](/img/structure/B13031759.png)
